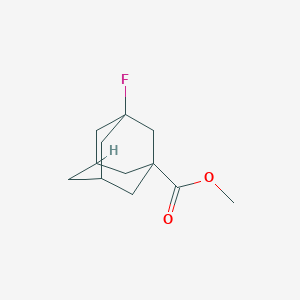

Methyl 3-fluoroadamantane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

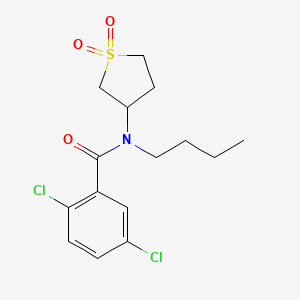

“Methyl 3-fluoroadamantane-1-carboxylate” is a chemical compound with the CAS Number: 1426-93-3 . It has a molecular weight of 212.26 . The IUPAC name for this compound is methyl 3-fluoro-1-adamantanecarboxylate .

Molecular Structure Analysis

The Inchi Code for “Methyl 3-fluoroadamantane-1-carboxylate” is 1S/C12H17FO2/c1-15-10 (14)11-3-8-2-9 (4-11)6-12 (13,5-8)7-11/h8-9H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-fluoroadamantane-1-carboxylate” were not found, it’s known that adamantane derivatives undergo a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

“Methyl 3-fluoroadamantane-1-carboxylate” has a molecular weight of 212.26 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

Methyl 3-fluoroadamantane-1-carboxylate serves as a building block for synthesizing various compounds. Enantiomerically pure versions of this compound were obtained and used to create new optically active adamantane compounds by substituting the fluorine atom with a phenyl group. This process demonstrates the compound's potential as a versatile precursor in synthesizing optically active substances (Aoyama & Hara, 2013).

Electrochemical Synthesis

In a notable study, methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing 1-amino-3,5,7-trifluoroadamantane, was synthesized electrochemically from methyl adamantane-1-caroxylate. This method showcases the compound's role in creating medically significant adamantane derivatives (Monoi & Hara, 2012).

Investigation of Bridgehead Fluorine Substitution

Research on functionalized adamantanes has highlighted the impact of bridgehead fluorine substitution on adamantane's solution- and solid-state properties. The preparation of fluoroadamantane acids and amines, including fully fluorinated 3,5,7-trifluoroadamantane-1-carboxylic acid, was described, revealing significant insights into the structural and physicochemical modifications induced by fluorination (Jasys et al., 2000).

Facile Synthesis of Derivatives

The facile synthesis of 1-fluoro-3-(trifluoromethyl)adamantane, based on the fluorination of 3-hydroxyadamantane-1-carboxylic acid, showcases the compound's utility in creating diverse (trifluoromethyl)adamantane derivatives with various functional groups, indicating its versatility in organic synthesis (Zhyhadlo et al., 2017).

Eigenschaften

IUPAC Name |

methyl 3-fluoroadamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUXXEMJCBWDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoroadamantane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)

![N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2783040.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2783044.png)

![6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2783045.png)

![(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2783050.png)

![1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2783051.png)